molecular formula C8H5BrFN B1519150 2-Bromo-5-fluoro-4-methylbenzonitrile CAS No. 916792-11-5

2-Bromo-5-fluoro-4-methylbenzonitrile

Cat. No. B1519150
M. Wt: 214.03 g/mol
InChI Key: BYIUSPLUNPDMFR-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-4-methylbenzonitrile is a chemical compound with the molecular formula C8H5BrFN . It is a solid substance at room temperature .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-fluoro-4-methylbenzonitrile consists of a benzene ring substituted with a bromine atom, a fluorine atom, and a methyl group attached to a nitrile group . The InChI code for this compound is 1S/C8H5BrFN/c1-5-2-7(9)6(4-11)3-8(5)10/h2-3H,1H3 .


Physical And Chemical Properties Analysis

2-Bromo-5-fluoro-4-methylbenzonitrile is a solid at room temperature . It has a molecular weight of 214.04 .

Scientific Research Applications

  • Organic Intermediate and Pharmaceutical Intermediate

    • Application : This compound is used as an intermediate in organic and pharmaceutical chemistry .
    • Method : The specific methods of application or experimental procedures would depend on the specific organic or pharmaceutical synthesis being performed. Typically, this compound would be used in a reaction with other organic compounds under controlled conditions to produce a desired product .
    • Results : The outcomes of these reactions would vary widely depending on the specific synthesis being performed. In general, the goal would be to produce a specific organic or pharmaceutical compound .
  • Optical Behavior Study of Organic Nonlinear Optical Crystal

    • Application : This compound has been used in the study of the optical properties of a 4B2MBN crystal .
    • Method : The study involved the use of UV-Vis analysis to examine the optical properties of the crystal .
    • Results : The specific results of this study are not provided in the search results .

Safety And Hazards

This compound is classified under GHS07 and carries a warning signal word . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P305+P351+P338 .

properties

IUPAC Name

2-bromo-5-fluoro-4-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c1-5-2-7(9)6(4-11)3-8(5)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIUSPLUNPDMFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652921
Record name 2-Bromo-5-fluoro-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoro-4-methylbenzonitrile

CAS RN

916792-11-5
Record name 2-Bromo-5-fluoro-4-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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